molecular formula C19H19N5O3 B2465236 1,7-dimethyl-3-(2-oxopropyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876669-49-7

1,7-dimethyl-3-(2-oxopropyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2465236
CAS No.: 876669-49-7
M. Wt: 365.393
InChI Key: DCXXIMOJJNRLDN-UHFFFAOYSA-N
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Description

1,7-dimethyl-3-(2-oxopropyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H19N5O3 and its molecular weight is 365.393. The purity is usually 95%.
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Biological Activity

1,7-Dimethyl-3-(2-oxopropyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This compound belongs to the imidazopyrimidine class and has been studied for its effects on various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C15H19N5O
  • Molecular Weight : 283.35 g/mol
  • IUPAC Name : this compound

The compound features a complex structure that includes an imidazo[2,1-f]purine core with additional functional groups that may influence its biological activity.

Antidepressant and Anxiolytic Effects

Recent studies have highlighted the antidepressant potential of derivatives of imidazo[2,1-f]purine compounds. For instance, a related derivative demonstrated significant serotonin receptor affinity (5-HT1A and 5-HT7) and exhibited phosphodiesterase (PDE) inhibition activity. In vivo studies indicated that these compounds could reduce depressive behaviors in animal models such as the forced swim test (FST) .

Table 1: Summary of Biological Activities

Activity TypeTarget ReceptorsObserved Effects
Antidepressant5-HT1A, 5-HT7Reduces depressive behavior in FST
AnxiolyticGABAergic pathwaysGreater anxiolytic effects than diazepam
Phosphodiesterase InhibitionPDE4B, PDE10AWeak inhibitory potency

The mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems. The compound's ability to bind to serotonin receptors suggests it may enhance serotonergic signaling pathways. Additionally, its role as a phosphodiesterase inhibitor could lead to increased levels of cyclic nucleotides (cAMP and cGMP), further influencing neuronal activity.

Lipophilicity and Metabolic Stability

Studies utilizing micellar electrokinetic chromatography (MEKC) have assessed the lipophilicity and metabolic stability of this compound. These properties are crucial for determining the pharmacokinetic profiles necessary for effective therapeutic use .

Study 1: Efficacy in Animal Models

In a controlled study examining the antidepressant efficacy of related compounds in mice, it was found that certain derivatives exhibited significant behavioral improvements compared to control groups. The study utilized various behavioral assays to evaluate anxiety and depression-like symptoms.

Study 2: Pharmacological Profile

Another investigation focused on the pharmacological profile of the compound demonstrated that it not only acts on serotonin receptors but also modulates other neurotransmitter systems. This dual action may contribute to its overall efficacy as an antidepressant and anxiolytic agent.

Properties

IUPAC Name

4,7-dimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-11-6-5-7-14(8-11)24-12(2)9-22-15-16(20-18(22)24)21(4)19(27)23(17(15)26)10-13(3)25/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXIMOJJNRLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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